2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

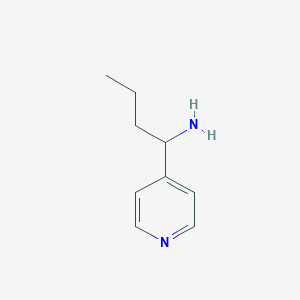

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C10H10Br2O. This compound is characterized by the presence of two bromine atoms and a ketone functional group attached to a dimethyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone typically involves the bromination of 1-(2,4-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C10H10Br2O

- Molecular Weight : 292.00 g/mol

- SMILES Notation : Cc1cc(C)c(C(=O)CBr)c(Br)c1

The compound features a bromo-substituted ethanone structure, which enhances its reactivity and applicability in organic synthesis and medicinal chemistry.

Synthesis of Novel Compounds

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone serves as a key intermediate in the synthesis of various derivatives, particularly thiazole-containing compounds. For instance, it has been utilized in reactions with thiourea derivatives to produce thiazole analogues that exhibit notable biological activities .

Antimicrobial Properties

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity. A study highlighted the efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria, suggesting that the presence of electron-withdrawing groups such as bromine enhances their antibacterial potency .

Anticonvulsant Activity

Compounds derived from this ethanone have also been evaluated for anticonvulsant properties. The structure-activity relationship (SAR) studies indicated that certain modifications lead to improved efficacy compared to standard medications, showcasing the potential for developing new anticonvulsant agents .

Material Science Applications

In material science, the compound's ability to form halogen bonds has been explored for its potential in crystal engineering. The unique stacking interactions observed in crystal structures involving this compound can be leveraged to design materials with specific optical or electronic properties .

Case Study 1: Synthesis of Thiazole Derivatives

A systematic approach was taken to synthesize thiazole derivatives using this compound as a precursor. The process involved refluxing the compound with various thiol reagents under controlled conditions. The resulting thiazole derivatives were characterized using IR, NMR, and mass spectrometry techniques, confirming their structures and biological activities .

| Compound | Method of Synthesis | Biological Activity |

|---|---|---|

| Thiazole A | Reaction with thiourea | Antibacterial |

| Thiazole B | Reaction with benzimidazole | Anticonvulsant |

Case Study 2: Antimicrobial Evaluation

A series of synthesized compounds derived from this compound were evaluated for their antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods. Compounds exhibited MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against resistant bacterial strains, indicating promising therapeutic potentials .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the carbonyl group can participate in reduction and oxidation reactions, altering the compound’s structure and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: Similar structure with a dimethylamino group instead of dimethyl groups.

2-Bromo-1-(2,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methyl groups.

2-Bromo-1-(2,4-dimethylphenyl)ethanone: Lacks the second bromine atom

Uniqueness

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms and its specific substitution pattern on the benzene ring. This unique structure imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Biologische Aktivität

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a brominated ketone compound that has garnered attention in recent years due to its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The presence of bromine atoms in its structure may enhance its reactivity and biological interactions, making it a candidate for further investigation.

The molecular formula of this compound is C11H10Br2O, and it possesses a molecular weight of approximately 305.01 g/mol. The compound's structure features two bromine substituents on the aromatic ring, which can influence its biological activity through mechanisms such as enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with active site residues or disrupting protein-protein interactions. This is facilitated by the presence of halogen atoms, which can enhance binding affinity.

- Cell Membrane Penetration : Its lipophilic nature allows it to easily penetrate cell membranes, enabling interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus has been documented.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Klebsiella pneumoniae | 14 | 48 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Case Studies

- Antibacterial Efficacy : A study conducted by Mahmoud et al. highlighted the antibacterial efficacy of brominated compounds similar to this compound against Mycobacterium tuberculosis. The results indicated that modifications in the structure significantly influenced the antibacterial potency.

- Cytotoxicity Assays : In a cytotoxicity assay using Vero cells, the compound was tested at varying concentrations to determine its antiproliferative effects. The results indicated that at concentrations above 10 μM, there was a notable decrease in cell viability, suggesting potential for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTGWLXJXCOBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-30-6 |

Source

|

| Record name | 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.